3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
1. Synthesis and Characterization of Boric Acid Ester Intermediates Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, involving 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been synthesized using a three-step substitution reaction. Their structures were confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to compare molecular structures with X-ray diffraction values, revealing consistency between DFT optimized structures and crystal structures (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Molecular Structure and Conformational Analysis
2. Structural Differences in Pyridin-2-ylboron Derivatives The first reported structure of pyridin-2-ylboron derivative, including the comparison with its regioisomer, revealed variations in the orientation of the dioxaborolane ring relative to the pyridine ring and bond angles of the BO2 group. Ab initio calculations showed different HOMO and LUMO distributions corresponding to observed differences in chemical reactivity (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Applications in Polymer Synthesis and Properties
3. Preparation of Deeply Colored Polymers Containing IsoDPP Units Synthesis of polymers with 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, using this compound derivatives, resulted in deeply colored polymers with good solubility in organic solvents. These polymers showed potential for various applications due to their distinct color properties and molecular weights (Welterlich, Charov, & Tieke, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various drugs , suggesting that the targets could be diverse depending on the final product synthesized.
Mode of Action
Compounds with similar structures have been involved in nucleophilic and amidation reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of cholinergic drugs, which affect the cholinergic system and can be used to treat gastrointestinal diseases .
Result of Action
Similar compounds have been used in the synthesis of various drugs, suggesting that the effects could be diverse depending on the final product synthesized .
Properties
IUPAC Name |
3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-6-16-11-7-10(8-15-9-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJSRQLRFPSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694489 | |
Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171892-40-2 | |
Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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